molecular formula C15H31BrO B1332160 15-Bromopentadecan-1-ol CAS No. 59101-27-8

15-Bromopentadecan-1-ol

Cat. No.: B1332160
CAS No.: 59101-27-8
M. Wt: 307.31 g/mol
InChI Key: NFKUZUMZRQLYCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Safety and Hazards

The safety information available indicates that 15-Bromopentadecan-1-ol has the GHS07 pictogram. The hazard statements are H315-H319-H335 and the precautionary statements are P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P362-P403+P233-P501 .

Future Directions

Biotechnology applications have centered around its use as a substrate for the production of biofuels and other renewable energy sources . As a brominated fatty alcohol, 15-Bromopentadecan-1-ol possesses a hydrophilic head group and a hydrophobic tail group , which could make it a valuable resource in the development of renewable energy technologies.

Mechanism of Action

Target of Action

15-Bromopentadecan-1-ol is a synthetic brominated fatty alcohol that has been used as a substrate for various enzymes and an inhibitor of enzymes involved in fatty acid metabolism . The primary targets of this compound are therefore the enzymes involved in fatty acid metabolism.

Mode of Action

The compound interacts with its targets, the enzymes involved in fatty acid metabolism, by serving as a substrate for these enzymes or inhibiting their action . This interaction leads to changes in the metabolic processes of fatty acids within the cell.

Biochemical Pathways

The affected pathways primarily involve fatty acid metabolism. As a substrate or inhibitor for enzymes in these pathways, this compound can influence the production and breakdown of fatty acids within the cell . The downstream effects of these changes can impact various cellular processes, including energy production and storage.

Pharmacokinetics

As a brominated fatty alcohol, it is known to be soluble in water, alcohol, and organic solvents . This solubility can influence its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its role in fatty acid metabolism. By serving as a substrate or inhibitor for enzymes in these pathways, it can influence the balance of fatty acids within the cell. This can have downstream effects on various cellular processes, including energy production and storage .

Biochemical Analysis

Biochemical Properties

15-Bromopentadecan-1-ol plays a crucial role in biochemical reactions, serving as both a substrate and an inhibitor for various enzymes. It has been extensively studied for its interactions with enzymes involved in fatty acid metabolism . For instance, it acts as a substrate for certain enzymes, facilitating the production of biofuels and other renewable energy sources . Additionally, this compound inhibits enzymes that are critical in fatty acid metabolism, thereby influencing metabolic pathways .

Cellular Effects

This compound impacts various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The compound’s hydrophilic and hydrophobic properties enable it to interact with cell membranes, potentially altering membrane fluidity and permeability . These interactions can lead to changes in cell signaling and metabolic processes, ultimately affecting cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . The compound’s brominated fatty alcohol structure allows it to interact with specific enzymes, either inhibiting or activating them . These interactions can lead to alterations in metabolic pathways and gene expression, thereby influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes or inhibiting harmful enzymes . At higher doses, this compound can exhibit toxic or adverse effects, potentially leading to cellular damage or dysfunction . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate fatty acid metabolism . The compound’s role as a substrate and inhibitor in these pathways can influence metabolic flux and metabolite levels . By modulating enzyme activity, this compound can alter the balance of metabolic processes, potentially leading to changes in energy production and storage .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments . The hydrophilic and hydrophobic properties of this compound enable it to traverse cell membranes and interact with intracellular structures, affecting its distribution and activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for 15-Bromopentadecan-1-ol involves the hydrolysis of pentadecanolide with 48% hydrobromic acid in acetic acid to obtain 15-bromopentadecanoic acid. This acid is then reduced to this compound using a borane-tetrahydrofuran complex in tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications.

Chemical Reactions Analysis

Types of Reactions

15-Bromopentadecan-1-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: 15-Bromopentadecanoic acid or 15-bromopentadecanal.

    Reduction: Pentadecane.

    Substitution: 15-Cyanopentadecan-1-ol.

Comparison with Similar Compounds

Similar Compounds

    1-Bromopentadecane: Similar in structure but lacks the hydroxyl group.

    1-Bromotetradecane: Shorter carbon chain length.

    1-Bromooctadecane: Longer carbon chain length.

Uniqueness

15-Bromopentadecan-1-ol is unique due to its combination of a bromine atom and a hydroxyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in both synthetic and biological applications .

Properties

IUPAC Name

15-bromopentadecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31BrO/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17/h17H,1-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKUZUMZRQLYCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCO)CCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30337654
Record name 15-bromopentadecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59101-27-8
Record name 15-bromopentadecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 59101-27-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Diol 22 (4.70 g, 19.2 mmol) was dissolved in cyclohexane (50 mL) and 48% HBr (2.4 mL, 21.2 mmol, 1.1 eq.) was added under vigorous stirring. The mixture was refluxed overnight. After cooling to r.t., saturated sodium bicarbonate solution (100 mL) was added and the phases were separated. The aqueous phase was extracted with dichloromethane (3×50 mL). The combined organic layers were dried over MgSO4. After evaporation of the solvent the product was purified by column chromatography (silica gel, 27×4 cm, cyclohexane/ethyl acetate, 4:1→100% ethyl acetate) and isolated as a white solid. Yield: 3.39 g (58%). Traces of 1,15-dibromopentadecane were also found.
[Compound]
Name
Diol
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
15-Bromopentadecan-1-ol
Reactant of Route 2
Reactant of Route 2
15-Bromopentadecan-1-ol
Reactant of Route 3
Reactant of Route 3
15-Bromopentadecan-1-ol
Reactant of Route 4
Reactant of Route 4
15-Bromopentadecan-1-ol
Reactant of Route 5
Reactant of Route 5
15-Bromopentadecan-1-ol
Reactant of Route 6
Reactant of Route 6
15-Bromopentadecan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.